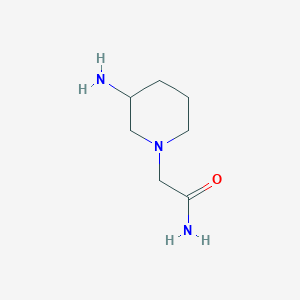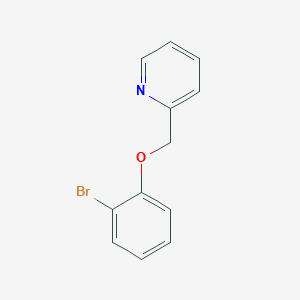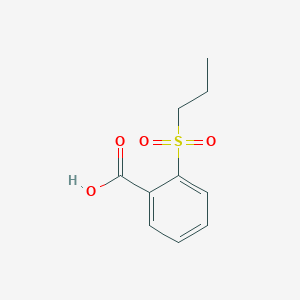
5,5-Bis(bromomethyl)-2-phenyl-1,3-dioxane
Vue d'ensemble
Description
“5,5-Bis(bromomethyl)-2-phenyl-1,3-dioxane” is a chemical compound that has been studied for its potential use in fine organic synthesis . It is also considered a potential bactericidal compound .
Synthesis Analysis
The synthesis of similar compounds has been outlined in various studies. For instance, “5,5’-Bis(bromomethyl)-2,2’-bipyridine” was polymerized with the corresponding diimide derivatives of dianhydrides to give polyimides utilizing the terpyridine unit in the main chain .Molecular Structure Analysis
The structure of this compound has been studied using 1H and 13C NMR spectroscopy and X-ray structural analysis . Both in the crystalline state and in solution, molecules of this compound have a chair conformation with an equatorial orientation of the aromatic substituent .Applications De Recherche Scientifique
Chemical Sensing
The compound has been utilized in the synthesis of microporous organic polymers which are functionalized with lanthanide ions . These polymers exhibit remarkable capabilities for chemical sensing . For instance, Eu3+@POP-1 , a polymer synthesized using this compound, can serve as a platform for the recognition of Fe3+ ions and methanol , and it can also be used as a new ratiometric pH sensor .
Dye Adsorption
These polymers also show highly efficient adsorption properties for dyes such as methyl orange . The compound contributes to the framework that selectively adsorbs and separates these dyes, which is significant for environmental cleanup and water treatment applications .
Conformational Analysis
“5,5-Bis(bromomethyl)-2-phenyl-1,3-dioxane” has been studied for its conformational behavior. It exists as a chair conformer with an axial aromatic substituent in both crystal and solution forms. This analysis is crucial for understanding the compound’s reactivity and stability in various chemical processes .
Organic Synthesis
Derivatives of 1,3-dioxane, like the compound , are extensively used as reagents in fine organic synthesis. They provide two reactive centers (halogen atoms) capable of undergoing nucleophilic substitution, which is a valuable trait for synthesizing a wide range of chemical products .
Liquid Crystal Compositions
The compound is also a component in liquid crystal compositions. Its structural properties contribute to the desired characteristics of liquid crystals, which are essential for display technologies .
Pharmaceutical Applications
There is interest in 5,5-bis(halomethyl)-1,3-dioxanes for the design of new promising drugs. The presence of halogen atoms in the substituent groups can be leveraged for synthesizing pharmaceuticals with specific desired effects .
Propriétés
IUPAC Name |
5,5-bis(bromomethyl)-2-phenyl-1,3-dioxane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14Br2O2/c13-6-12(7-14)8-15-11(16-9-12)10-4-2-1-3-5-10/h1-5,11H,6-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGUUZSMFETVOJZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(COC(O1)C2=CC=CC=C2)(CBr)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14Br2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30618490 | |
| Record name | 5,5-Bis(bromomethyl)-2-phenyl-1,3-dioxane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30618490 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
350.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5,5-Bis(bromomethyl)-2-phenyl-1,3-dioxane | |
CAS RN |
3733-29-7 | |
| Record name | 5,5-Bis(bromomethyl)-2-phenyl-1,3-dioxane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30618490 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What structural insights can be gained from the study titled "Structure and Conformational Analysis of 5,5-Bis(bromomethyl)-2-phenyl-1,3-dioxane"?
A1: While the provided abstract doesn't detail specific findings, the title "Structure and Conformational Analysis of 5,5-Bis(bromomethyl)-2-phenyl-1,3-dioxane" [] suggests the research likely elucidates the molecule's three-dimensional shape and preferred conformations. This information is crucial for understanding its potential interactions with other molecules, including biological targets, and could be valuable for designing derivatives or exploring potential applications.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![2-[(3-Cyanopyridin-2-yl)amino]acetic acid](/img/structure/B1291241.png)







